molecular formula C6H10N2O3 B8464481 N-[[(5S)-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide CAS No. 274264-57-2

N-[[(5S)-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide

Cat. No. B8464481
CAS RN: 274264-57-2
M. Wt: 158.16 g/mol
InChI Key: RNJIQYVMKXWZBO-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[[(5S)-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide is a useful research compound. Its molecular formula is C6H10N2O3 and its molecular weight is 158.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-[[(5S)-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[[(5S)-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

274264-57-2

Product Name

N-[[(5S)-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide

Molecular Formula

C6H10N2O3

Molecular Weight

158.16 g/mol

IUPAC Name

N-[[(5S)-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide

InChI

InChI=1S/C6H10N2O3/c1-4(9)7-2-5-3-8-6(10)11-5/h5H,2-3H2,1H3,(H,7,9)(H,8,10)/t5-/m0/s1

InChI Key

RNJIQYVMKXWZBO-YFKPBYRVSA-N

Isomeric SMILES

CC(=O)NC[C@H]1CNC(=O)O1

Canonical SMILES

CC(=O)NCC1CNC(=O)O1

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 1.42 g (3.38 mmol) of the azide 11 in 200 mL ethyl acetate was treated with 400 mg of 10% Palladium on carbon followed by hydrogenation at atmospheric pressure for 48 hours. The resulting ethyl acetate solution of 12 was treated with 1.34 g (1.37 mL, 16.9 mmol) of pyridine and 870 mg (0.80 mL, 8.5 mmol) of acetic anhydride followed by stirring at ambient temperature for 48 hours. The solution was treated with 1.37 mL pyridine and 0.8 mL acetic anhydride followed by stirring at ambient temperature for another 48 hours. The solution was filtered through celite, washing the filter cake with ethyl acetate. The filtrate was washed with water (4×50 mL), 1.0M CuSO4 solution (50 mL), and again with water (50 mL). Drying (Na2SO4) and concentration in vacuo afforded a foam which was diluted with dichloromethane and stirred for 1 hour with saturated NaHCO3 solution. The mixture was extracted with dichloromethane and the combined organic layers were dried (Na2SO4) and concentrated in vacuo to afford an amber oil which was chromatographed over 74 g of 230-400 mesh silica gel, eluting with 2% (v/v) methanol in dichloromethane and then with 5% (v/v) methanol in dichloromethane. These procedures afforded 1.19 g (81%) of 3-(3-fluoro-4-tert-butoxycarbonylpiperazin-1-yl)phenyl)-5-acetylaminomethyl-2-oxazolidinone (21) as a rigid off-white foam, mp=162°-164° C.
Quantity
0.8 mL
Type
reactant
Reaction Step One
Quantity
1.37 mL
Type
solvent
Reaction Step One
Name
azide
Quantity
1.42 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
400 mg
Type
catalyst
Reaction Step Two
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0 (± 1) mol
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reactant
Reaction Step Three
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0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0.8 mL
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
1.37 mL
Type
solvent
Reaction Step Five

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